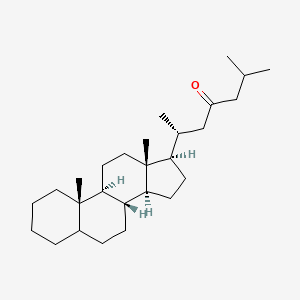
Cholestan-23-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La cholestan-23-one est un composé stéroïdien de formule moléculaire C27H46O. Il s'agit d'un dérivé du cholestane, un triterpène tétracyclique saturé. La this compound est connue pour sa structure unique et son rôle important dans divers processus biochimiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La cholestan-23-one peut être synthétisée par plusieurs méthodes. Une approche courante implique l'oxydation de dérivés du cholestane. Par exemple, le cholestane peut être oxydé en utilisant des réactifs tels que le trioxyde de chrome (CrO3) dans l'acide acétique pour donner de la this compound . Une autre méthode implique l'utilisation de tétra-acétate de plomb et de trifluorure de bore dans le benzène-méthanol, ce qui conduit à la formation de this compound par une réaction de contraction de cycle .
Méthodes de production industrielle
La production industrielle de this compound implique généralement des réactions d'oxydation à grande échelle. Le processus peut inclure l'utilisation de systèmes catalytiques avancés et de conditions de réaction optimisées pour garantir un rendement élevé et une pureté élevée. Les détails spécifiques des méthodes de production industrielle sont souvent propriétaires et peuvent varier d'un fabricant à l'autre.
Analyse Des Réactions Chimiques
Types de réactions
La cholestan-23-one subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont essentielles pour modifier la structure du composé et améliorer son activité biologique.
Réactifs et conditions courants
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés du cholestane, tels que la 3α-hydroxy-5α-cholestan-6-one et la 3α-hydroxy-5α-cholestan-7-one . Ces dérivés sont souvent étudiés pour leurs activités biologiques uniques et leurs applications thérapeutiques potentielles.
Applications De Recherche Scientifique
La cholestan-23-one a un large éventail d'applications en recherche scientifique :
Chimie: Elle sert de précurseur pour la synthèse de divers composés stéroïdiens.
Biologie: Le composé est étudié pour ses interactions avec les récepteurs cellulaires et les enzymes.
Médecine: Les dérivés de la this compound sont explorés pour leur potentiel comme agents anti-inflammatoires, antimicrobiens et anticancéreux.
Industrie: Le composé est utilisé dans le développement de nouveaux matériaux et produits chimiques.
Mécanisme d'action
Le mécanisme d'action de la this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux récepteurs cellulaires, tels que les récepteurs nucléaires, et moduler l'expression des gènes. Il peut également interagir avec les enzymes impliquées dans le métabolisme des stéroïdes, influençant ainsi divers processus biochimiques . Les cibles moléculaires et les voies exactes peuvent varier en fonction du dérivé spécifique et de son application prévue.
Mécanisme D'action
The mechanism of action of cholestan-23-one involves its interaction with specific molecular targets and pathways. The compound can bind to cellular receptors, such as nuclear receptors, and modulate gene expression. It may also interact with enzymes involved in steroid metabolism, influencing various biochemical processes . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
La cholestan-23-one peut être comparée à d'autres composés similaires, tels que :
Cholestan-3-one: Ce composé a une structure stéroïdienne similaire, mais diffère par la position du groupe carbonyle.
3α-hydroxy-5α-cholestan-6-one: Ce dérivé est connu pour son activité biologique unique et est souvent étudié pour ses applications thérapeutiques potentielles.
3α-hydroxy-5α-cholestan-7-one: Semblable au composé précédent, ce dérivé est également exploré pour ses effets biologiques et son utilisation potentielle en médecine.
La this compound se distingue par sa structure spécifique et la réactivité unique du groupe carbonyle en position 23. Cette caractéristique distincte permet la synthèse d'une large gamme de dérivés présentant des activités biologiques diverses.
Propriétés
Numéro CAS |
870152-00-4 |
|---|---|
Formule moléculaire |
C27H46O |
Poids moléculaire |
386.7 g/mol |
Nom IUPAC |
(2R)-2-[(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylheptan-4-one |
InChI |
InChI=1S/C27H46O/c1-18(2)16-21(28)17-19(3)23-11-12-24-22-10-9-20-8-6-7-14-26(20,4)25(22)13-15-27(23,24)5/h18-20,22-25H,6-17H2,1-5H3/t19-,20?,22+,23-,24+,25+,26+,27-/m1/s1 |
Clé InChI |
RQBKPRPERUWYOZ-ZTPZMMAUSA-N |
SMILES isomérique |
C[C@H](CC(=O)CC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCCC4)C)C |
SMILES canonique |
CC(C)CC(=O)CC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


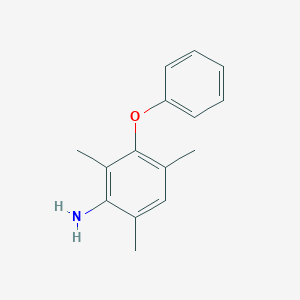
![1-[(1H-Inden-1-ylidene)methyl]azulene](/img/structure/B12535633.png)
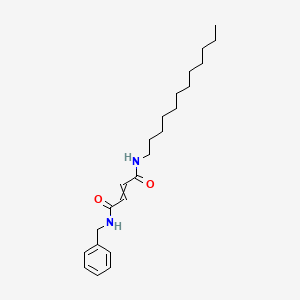
![N-[(2R)-1-Hydroxy-3-methylbutan-2-yl]-N'-phenylurea](/img/structure/B12535653.png)
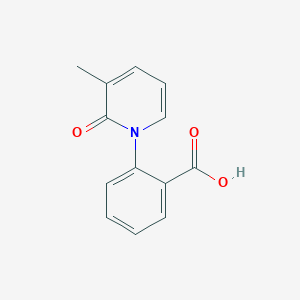
![Carbamic acid, [1-(2-chlorophenyl)-3-oxo-3-phenylpropyl]-, ethyl ester](/img/structure/B12535658.png)
![5,5'-Disulfanediylbis(2-{[tert-butyl(dimethyl)silyl]oxy}-1-methyl-1H-indole)](/img/structure/B12535659.png)
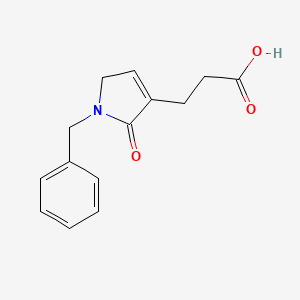
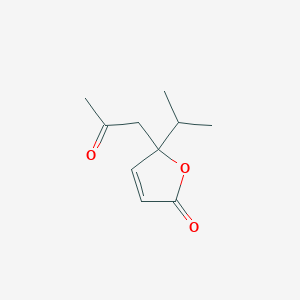
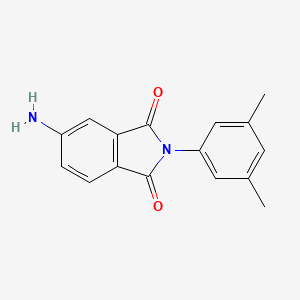
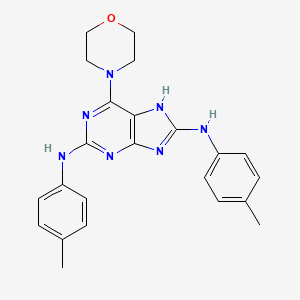
![{4-[(4-Aminopiperidin-1-yl)methyl]phenyl}(3-iodophenyl)methanone](/img/structure/B12535684.png)
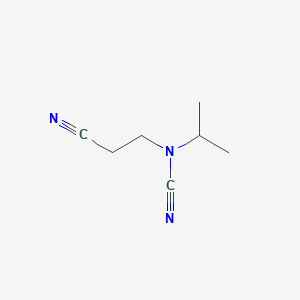
![13,15,28,30-tetrachloro-2,11,17,26-tetraoxahexacyclo[14.14.3.04,9.012,33.019,24.027,31]tritriaconta-1(31),4,6,8,12(33),13,15,19,21,23,27,29-dodecaene](/img/structure/B12535702.png)
